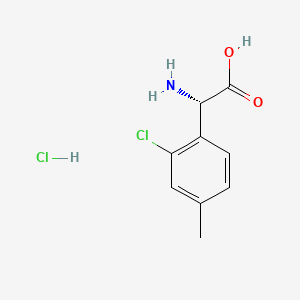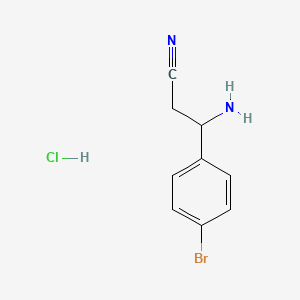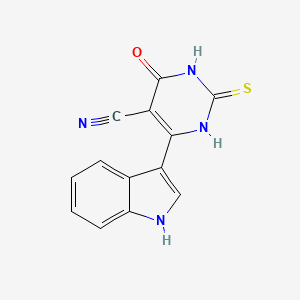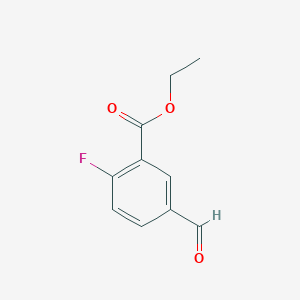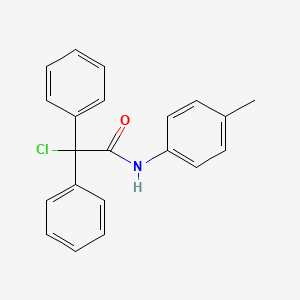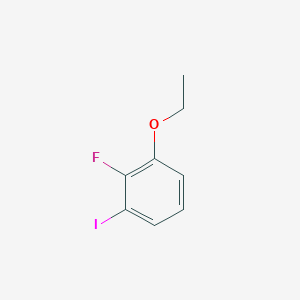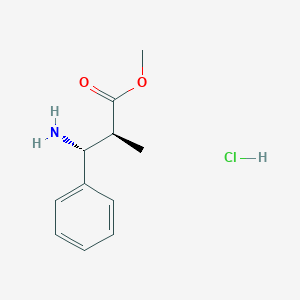
(2S,3R)-Methyl 3-amino-2-methyl-3-phenylpropanoate HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-Methyl 3-amino-2-methyl-3-phenylpropanoate HCl is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Methyl 3-amino-2-methyl-3-phenylpropanoate HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, methylamine, and methyl acrylate.
Formation of Intermediate: The initial step involves the condensation of benzaldehyde with methylamine to form an imine intermediate.
Addition Reaction: The imine intermediate undergoes a nucleophilic addition with methyl acrylate, leading to the formation of a β-amino ester.
Hydrogenation: The β-amino ester is then subjected to hydrogenation to reduce the double bond, yielding the desired (2S,3R)-Methyl 3-amino-2-methyl-3-phenylpropanoate.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
(2S,3R)-Methyl 3-amino-2-methyl-3-phenylpropanoate HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(2S,3R)-Methyl 3-amino-2-methyl-3-phenylpropanoate HCl has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its interactions with enzymes and receptors due to its stereochemistry.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S,3R)-Methyl 3-amino-2-methyl-3-phenylpropanoate HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. It can also interact with receptors, modulating their signaling pathways. These interactions are crucial for its biological effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
Uniqueness
(2S,3R)-Methyl 3-amino-2-methyl-3-phenylpropanoate HCl is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to similar compounds. Its ability to form stable hydrochloride salts also enhances its solubility and stability, making it a valuable compound in various applications.
特性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC名 |
methyl (2S,3R)-3-amino-2-methyl-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3;1H/t8-,10+;/m0./s1 |
InChIキー |
NDNSCCABAQFBQE-KXNXZCPBSA-N |
異性体SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)N)C(=O)OC.Cl |
正規SMILES |
CC(C(C1=CC=CC=C1)N)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


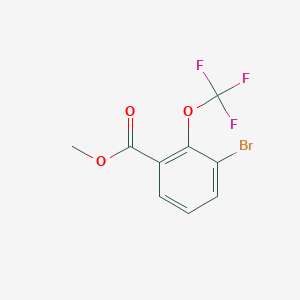
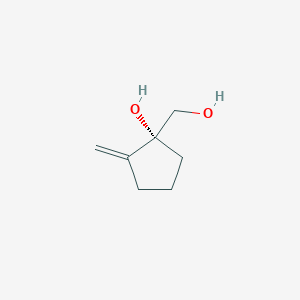
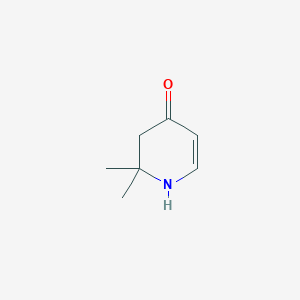
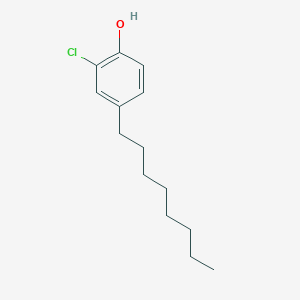

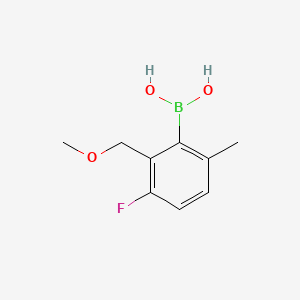
![(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride](/img/structure/B14023582.png)
